3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoyl chloride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoyl chloride, or CTFMB for short, is an important intermediate for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other fine chemicals. It is a white solid, soluble in polar solvents such as dichloromethane, and is commercially available in a 98% purity grade. CTFMB is a versatile reagent that has been used in various syntheses and is of particular interest in the fields of organic synthesis and medicinal chemistry.
Mechanism of Action
CTFMB is a versatile reagent that is used in a variety of reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and alkylation. In nucleophilic substitution reactions, CTFMB acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or an aryl halide. In Friedel-Crafts acylation reactions, CTFMB reacts with an aromatic ring to form an acylated product. In alkylation reactions, CTFMB reacts with an alkyl halide or an aryl halide to form an alkylated product.
Biochemical and Physiological Effects
CTFMB does not have any known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not expected to have any adverse effects on humans or the environment.
Advantages and Limitations for Lab Experiments
CTFMB is a versatile reagent that has a wide range of applications in organic synthesis and medicinal chemistry. It is commercially available in a 98% purity grade, and is relatively inexpensive. It is also easy to handle, as it is soluble in polar solvents such as dichloromethane. However, it is a strong acid and should be handled with care.
Future Directions
CTFMB has a wide range of potential applications in organic synthesis and medicinal chemistry. It can be used in the synthesis of a variety of compounds, such as heterocyclic compounds, heteroaromatic compounds, and polycyclic aromatic compounds. It can also be used as a starting material for the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyridines. In addition, CTFMB can be used in the synthesis of a range of pharmaceuticals, agrochemicals, and other fine chemicals. Furthermore, CTFMB can be used in the synthesis of a range of polymers, such as polyurethanes, polyesters, and polyamides. Finally, CTFMB can be used in the synthesis of a range of organometallic compounds, such as organolithium compounds and organoboranes.
Synthesis Methods
CTFMB is typically synthesized from 4-trifluoromethoxybenzoic acid and chlorosulfonic acid, which are reacted in the presence of an inert solvent such as dichloromethane. The reaction is carried out at room temperature and yields a white solid, which is then purified by recrystallization.
Scientific Research Applications
CTFMB has been widely used in organic synthesis and medicinal chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, heteroaromatic compounds, and polycyclic aromatic compounds. It has also been used as a starting material for the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyridines.
properties
IUPAC Name |
3-chlorosulfonyl-4-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O4S/c9-7(14)4-1-2-5(17-8(11,12)13)6(3-4)18(10,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPQRAVXWMOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.